molecular formula C5H8N2OS B13808148 Piperazinone, 1-methyl-5-thioxo-

Piperazinone, 1-methyl-5-thioxo-

Cat. No.: B13808148
M. Wt: 144.20 g/mol
InChI Key: ARDLACOCGFKGIR-UHFFFAOYSA-N
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Description

Piperazinone,1-methyl-5-thioxo-(9ci): is a chemical compound with the molecular formula C5H8N2OS It is a derivative of piperazine, characterized by the presence of a thioxo group at the fifth position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazinone,1-methyl-5-thioxo-(9ci) typically involves the reaction of piperazine derivatives with sulfur-containing reagents. One common method includes the reaction of 1-methylpiperazine with carbon disulfide under basic conditions to introduce the thioxo group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of Piperazinone,1-methyl-5-thioxo-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Piperazinone,1-methyl-5-thioxo-(9ci) undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding piperazine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Piperazinone sulfoxide, Piperazinone sulfone.

    Reduction: 1-methylpiperazine.

    Substitution: Various substituted piperazinone derivatives.

Scientific Research Applications

Chemistry: Piperazinone,1-methyl-5-thioxo-(9ci) is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: Piperazinone,1-methyl-5-thioxo-(9ci) is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Piperazinone,1-methyl-5-thioxo-(9ci) involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

    Piperazinone,1-methyl-4-thioxo-(9ci): Similar structure but with the thioxo group at the fourth position.

    Piperazinone,1-ethyl-5-thioxo-(9ci): Similar structure but with an ethyl group instead of a methyl group.

    Piperazinone,1-methyl-5-oxo-(9ci): Similar structure but with an oxo group instead of a thioxo group.

Uniqueness: Piperazinone,1-methyl-5-thioxo-(9ci) is unique due to the specific positioning of the thioxo group, which imparts distinct chemical and biological properties. This positioning affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

1-methyl-5-sulfanylidenepiperazin-2-one

InChI

InChI=1S/C5H8N2OS/c1-7-3-4(9)6-2-5(7)8/h2-3H2,1H3,(H,6,9)

InChI Key

ARDLACOCGFKGIR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=S)NCC1=O

Origin of Product

United States

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